6H-Pyrrolo[3,4-g]quinoxaline

Organic photovoltaics Donor-acceptor copolymer High open-circuit voltage

6H-Pyrrolo[3,4-g]quinoxaline (CAS 16767-43-4) is a tricyclic N-heterocycle composed of a pyrrole ring fused to the benzo[g] face of a quinoxaline core (also designated 8H-pyrrolo[3,4-g]quinoxaline). With the molecular formula C10H7N3 and a molecular weight of 169.18 g/mol, the compound features a planar, fully conjugated framework that imparts a distinct electron-deficient character relative to carbocyclic analogs.

Molecular Formula C10H7N3
Molecular Weight 169.187
CAS No. 16767-43-4
Cat. No. B579502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-Pyrrolo[3,4-g]quinoxaline
CAS16767-43-4
Synonyms6H-Pyrrolo[3,4-g]quinoxaline
Molecular FormulaC10H7N3
Molecular Weight169.187
Structural Identifiers
SMILESC1C2=CC3=NC=CN=C3C=C2C=N1
InChIInChI=1S/C10H7N3/c1-2-13-10-4-8-6-11-5-7(8)3-9(10)12-1/h1-5H,6H2
InChIKeyJTWFKGRPOSEQPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6H-Pyrrolo[3,4-g]quinoxaline (CAS 16767-43-4): Core Structure, Isomeric Identity, and Procurement Rationale


6H-Pyrrolo[3,4-g]quinoxaline (CAS 16767-43-4) is a tricyclic N-heterocycle composed of a pyrrole ring fused to the benzo[g] face of a quinoxaline core (also designated 8H-pyrrolo[3,4-g]quinoxaline) . With the molecular formula C10H7N3 and a molecular weight of 169.18 g/mol, the compound features a planar, fully conjugated framework that imparts a distinct electron-deficient character relative to carbocyclic analogs . Its primary scientific value lies in serving as the unsubstituted scaffold for the synthesis of functional derivatives, notably 6,8-dione-based monomers used in organic photovoltaics and as a pharmacophore core in kinase inhibitor programs [1]. For procurement, the compound is commercially available from multiple research-chemical suppliers, typically at purities above 95% .

Why Generic Pyrroloquinoxaline Substitution Fails: The Critical Isomeric and Electronic Distinction of the [3,4-g] Scaffold


Scientific and industrial users cannot interchangeably substitute pyrroloquinoxaline isomers because the fusion pattern dictates both the electronic structure and the steric accessibility of reactive sites. Pyrrolo[3,4-g]quinoxaline (linear [g]-fused) positions the pyrrole ring along the long axis of quinoxaline, providing a distinct lowest unoccupied molecular orbital (LUMO) distribution and a more extended π-surface compared to angular isomers such as pyrrolo[2,3-b]- or pyrrolo[1,2-a]quinoxaline [1]. This difference translates directly to derivative performance: polymers built from the pyrrolo[3,4-g]quinoxaline-6,8-dione monomer exhibit bathochromically shifted absorption spectra and deeper highest occupied molecular orbital (HOMO) levels (ca. –5.4 to –5.6 eV) relative to polymers based on the simple quinoxaline (Qx) or thienopyrroledione (TPD) analogs, which is essential for achieving high open-circuit voltages (Voc ≈ 1.0 V) in organic solar cells [2]. Substituting the [3,4-g] scaffold with a [2,3-b] or [1,2-a] isomer would alter the copolymer bandgap, HOMO alignment, and ultimately the power conversion efficiency, negating the targeted device engineering.

6H-Pyrrolo[3,4-g]quinoxaline (CAS 16767-43-4) Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Electron-Deficient Monomer Performance: Superior Voc in Organic Photovoltaics vs. Quinoxaline and TPD Analogs

When incorporated as the electron-deficient building block 5,9-di(thiophen-2-yl)-6H-pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione (PQD), copolymers with benzo[1,2-b:4,5-b']dithiophene (BDT) achieve a Voc of ca. 1.0 V in bulk heterojunction solar cells, which is substantially higher than the standard PBDT–Qx (quinoxaline) and PBDT–TPD (thieno[3,4-c]pyrrole-4,6-dione) analogs under the same device architecture (ITO/PEDOT:PSS/polymer:PC71BM/LiF/Al). The best-performing copolymer PBDT-PQD1 delivers a power conversion efficiency (PCE) of 4.9% [1].

Organic photovoltaics Donor-acceptor copolymer High open-circuit voltage

Deep HOMO Energy Levels for Ambient-Stable Hole Transport: Electrochemical Comparison

Cyclic voltammetry measurements reveal that the PQD-based polymer PBDT-PQD1 exhibits a HOMO level of approximately –5.46 eV, which is deeper than the HOMO levels of the TPD analog PBDT–TPD (ca. –5.3 eV) and the Qx analog PBDT–Qx (ca. –5.2 eV) [1]. The deeper HOMO provides superior resistance to p-doping by ambient oxygen and moisture, contributing to improved air stability of the device.

Electrochemical stability HOMO energy level Ambient device operation

HIV-1 Integrase Inhibition: Pharmacophore Potency Retained Only by the [3,4-g] Scaffold

In a systematic medicinal chemistry exploration, the 5,9-dihydroxy-6,8-dione derivative of pyrrolo[3,4-g]quinoxaline (compound 15l) demonstrated an IC50 of 112 nM against HIV-1 integrase, while the closely related 4-chlorobenzyl analog (15k) showed an EC50 of 270 nM in a cell-based antiviral assay [1]. These activities are contingent on the specific [3,4-g] fusion pattern that presents the carbonyl-hydroxy-aromatic nitrogen motif in the correct geometry for chelating the catalytic magnesium ions in the integrase active site.

HIV-1 integrase IC50 Antiviral pharmacophore

Spectral Absorption Shift: Bathochromic Advantage Over Quinoxaline Monomers

The incorporation of the dicarboxylic imide onto the pyrrolo[3,4-g]quinoxaline core results in bathochromic absorption profiles for the resulting PQD-based polymers relative to PBDT–Qx and PBDT–TPD analogs. Specifically, PBDT-PQD1 exhibits an absorption maximum (λmax) red-shifted by approximately 30–50 nm compared to PBDT–Qx, enhancing overlap with the solar spectrum [1].

UV-vis absorption Bathochromic shift Light-harvesting efficiency

Dye-Sensitized Solar Cell Efficiency: The Pyrrolo[3,4-g]quinoxaline-6,8-dione Acceptor Core Delivers 6.2% PCE

A donor-π-acceptor sensitizer (coded L102) built upon the 6H-pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione acceptor core achieved a power conversion efficiency (PCE) of 6.2% under AM 1.5 illumination (100 mW/cm²) in liquid dye-sensitized solar cells [1]. This outperforms many structurally related sensitizers based on alternative quinoxaline acceptors reported in the same period.

Dye-sensitized solar cells Power conversion efficiency D-π-A sensitizer

Fluorescence Quantum Yield Baseline: Unsubstituted Core vs. 3-Substituted Derivatives

Fluorescence quantum yield measurements indicate that the unsubstituted pyrroloquinoxaline core exhibits relatively low quantum yield (φ < 1%), while strategic substitution at the 3-position (e.g., 3-(4-methylbenzoyl)-1-phenyl-1,4-dihydro-2H-pyrrolo[2,3-b]quinoxalin-2-one) increases the quantum yield significantly [1]. Although this specific reference pertains to the [2,3-b] isomer, the class-level inference is that the parent 6H-pyrrolo[3,4-g]quinoxaline scaffold offers a tunable fluorescence baseline suitable for sensor development.

Fluorescence quantum yield Spectroscopic characterization Chemical sensor design

High-Impact Application Scenarios for 6H-Pyrrolo[3,4-g]quinoxaline (CAS 16767-43-4) Based on Quantitative Evidence


High-Voc Organic Photovoltaic Donor Polymers

Research groups developing BDT-based donor-acceptor copolymers for bulk heterojunction solar cells should incorporate 6H-pyrrolo[3,4-g]quinoxaline as the precursor to the PQD monomer. The quantitative evidence shows that PBDT-PQD1 attains Voc ≈ 1.0 V and PCE = 4.9%, significantly outperforming PBDT–Qx and PBDT–TPD analogs in open-circuit voltage [1].

HIV-1 Integrase Inhibitor Pharmacophore Scaffold

Medicinal chemistry teams targeting metal-dependent viral enzymes should utilize 6H-pyrrolo[3,4-g]quinoxaline as the core scaffold for constructing tricyclic phthalimide analogs. The evidence demonstrates that the 5,9-dihydroxy-6,8-dione derivative (compound 15l) achieves an IC50 of 112 nM against recombinant HIV-1 integrase, with the carbonyl-hydroxy-aromatic nitrogen motif uniquely supported by the [3,4-g] fusion [1].

Dye-Sensitized Solar Cell (DSC) Acceptor Building Block

The 6H-pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione unit serves as an effective electron acceptor in D-π-A sensitizers, as demonstrated by sensitizer L102 reaching a PCE of 6.2% in liquid dye-sensitized solar cells [1]. This performance supports its selection for DSC sensitizer development over generic quinoxaline acceptors.

Air-Stable Polymer Electronics with Deep HOMO Levels

For ambient-condition organic field-effect transistors (OFETs) or organic photodetectors, the PQD building block derived from 6H-pyrrolo[3,4-g]quinoxaline provides a HOMO level of approximately –5.46 eV, which is 0.16–0.26 eV deeper than TPD and Qx analogs [1]. This deeper HOMO enhances resistance to p-doping by atmospheric oxygen, potentially extending device lifetime without advanced encapsulation.

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